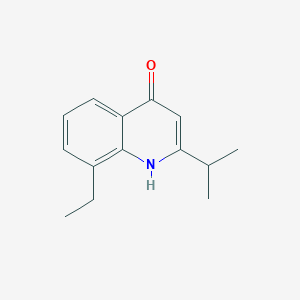
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one
Übersicht
Beschreibung
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one, also known as EDQ, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use in drug design, biochemistry, pharmaceuticals, and other areas. EDQ has been found to have a number of unique properties that make it an attractive option for lab experiments and research.
Wirkmechanismus
The mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one binds to certain proteins and DNA, which can then lead to changes in gene expression or protein-protein interactions. It is also believed that 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one may interact with other molecules in the body, such as hormones, to produce physiological effects.
Biochemische Und Physiologische Effekte
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an effect on the activity of certain enzymes, such as cyclooxygenase-2, and can affect the production of hormones such as cortisol. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a number of anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has a number of advantages for use in lab experiments. It is relatively stable in a variety of conditions, has a low toxicity, and has been found to have a high affinity for certain proteins and DNA. However, there are also some limitations to using 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in lab experiments. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has not been found to have a significant effect on gene expression or protein-protein interactions. Additionally, the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one is not yet fully understood, making it difficult to predict its effects in certain scenarios.
Zukünftige Richtungen
There are a number of possible future directions for research on 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one. One possible direction is to further study the mechanism of action of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one and its effects on gene expression and protein-protein interactions. Additionally, further research on the biochemical and physiological effects of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could yield further insight into its potential uses in drug design and development. Finally, further research on the synthesis methods of 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one could lead to improved methods for producing 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one in a more efficient and cost-effective manner.
Wissenschaftliche Forschungsanwendungen
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been studied for its potential use in drug design and development, biochemistry, and pharmaceuticals. It has been found to have a number of unique properties that make it attractive for use in lab experiments and research. For example, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a high affinity for certain proteins, making it useful for studying protein-protein interactions. It has also been found to bind to DNA and RNA, making it useful for studying gene expression. In addition, 8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one has been found to have a low toxicity and is relatively stable in a variety of conditions.
Eigenschaften
IUPAC Name |
8-ethyl-2-propan-2-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-10-6-5-7-11-13(16)8-12(9(2)3)15-14(10)11/h5-9H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVLYUARSSIFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-2-(propan-2-yl)-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



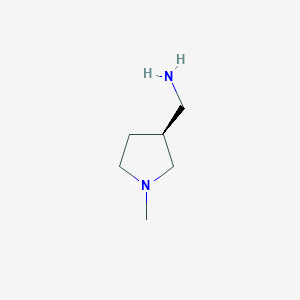
![1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B1461561.png)
![[5-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B1461563.png)
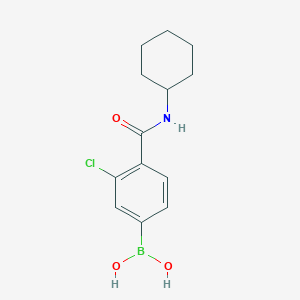
![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)
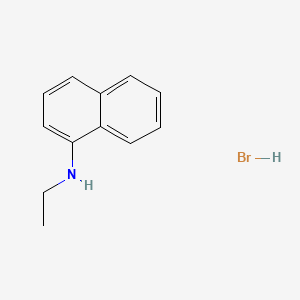
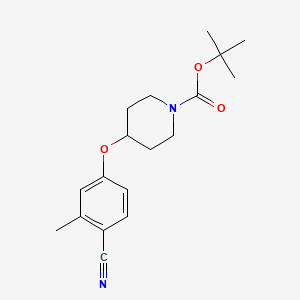
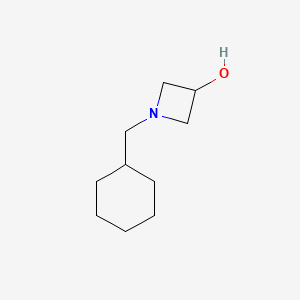
![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)

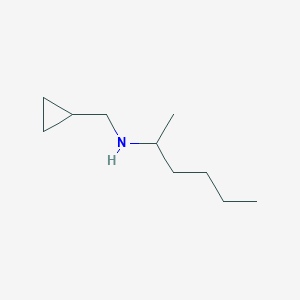
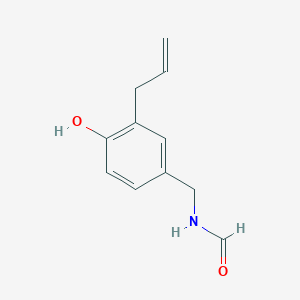
![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)
![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)